molecular formula C27H20ClNO5 B12385031 FGFR1 inhibitor-9

FGFR1 inhibitor-9

Cat. No.: B12385031
M. Wt: 473.9 g/mol
InChI Key: DDIOTXWMFDPYMC-NTUHNPAUSA-N
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Description

FGFR1 inhibitor-9 is a compound that targets the fibroblast growth factor receptor 1 (FGFR1), a member of the receptor tyrosine kinase family. FGFR1 plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of FGFR1 signaling is implicated in various cancers, making FGFR1 inhibitors valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FGFR1 inhibitor-9 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

FGFR1 inhibitor-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

FGFR1 inhibitor-9 has a wide range of scientific research applications, including:

Mechanism of Action

FGFR1 inhibitor-9 exerts its effects by binding to the ATP-binding site of FGFR1, preventing the receptor from phosphorylating its downstream signaling proteins. This inhibition disrupts key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway. By blocking these pathways, this compound reduces cell proliferation, induces apoptosis, and inhibits angiogenesis .

Comparison with Similar Compounds

FGFR1 inhibitor-9 is unique compared to other FGFR1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:

This compound stands out due to its selective inhibition of FGFR1 and its potential for reduced off-target effects and toxicity .

Properties

Molecular Formula

C27H20ClNO5

Molecular Weight

473.9 g/mol

IUPAC Name

2-chloro-3-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione

InChI

InChI=1S/C27H20ClNO5/c1-33-22-14-8-16(15-23(22)34-2)7-13-21(30)17-9-11-18(12-10-17)29-25-24(28)26(31)19-5-3-4-6-20(19)27(25)32/h3-15,29H,1-2H3/b13-7+

InChI Key

DDIOTXWMFDPYMC-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC

Origin of Product

United States

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